Ammonium dichloromagnesium
CAS No.:
Cat. No.: VC15794100
Molecular Formula: Cl2H4MgN+
Molecular Weight: 113.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | Cl2H4MgN+ |
|---|---|
| Molecular Weight | 113.25 g/mol |
| IUPAC Name | azanium;magnesium;dichloride |
| Standard InChI | InChI=1S/2ClH.Mg.H3N/h2*1H;;1H3/q;;+2;/p-1 |
| Standard InChI Key | YBOIOUUOHIKJTL-UHFFFAOYSA-M |
| Canonical SMILES | [NH4+].[Mg+2].[Cl-].[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Ammonium dichloromagnesium (MgNH₄Cl₃) is systematically named magnesium ammonium chloride. It belongs to the class of double salts, wherein two distinct salts cocrystallize in a fixed stoichiometric ratio. The compound’s molecular formula, MgNH₄Cl₃, corresponds to a molar mass of 148.70 g/mol, with a percent composition of 71.53% chlorine, 16.34% magnesium, 9.42% nitrogen, and 2.71% hydrogen .
Crystal Structure and Hydration
The compound typically exists as a hexahydrate (MgNH₄Cl₃·6H₂O), forming deliquescent crystals that readily absorb moisture from the atmosphere . While detailed crystallographic data for MgNH₄Cl₃ remains limited, studies on related magnesium-ammonia complexes, such as Mg(NH₃)₆Cl₂, provide insights into potential structural motifs. For instance, density functional theory (DFT) simulations of magnesium ammine chlorides reveal that ammonia molecules coordinate with magnesium ions in octahedral configurations, stabilizing the crystal lattice through hydrogen bonding with chloride ions .
Synthesis and Manufacturing
Conventional Synthesis Routes
Ammonium dichloromagnesium is synthesized via the reaction of magnesium chloride with ammonium chloride in aqueous solution:
The process involves dissolving equimolar quantities of MgCl₂ and NH₄Cl in water, followed by slow evaporation to precipitate the double salt as hexagonal crystals . Industrial production may optimize this method by controlling temperature and humidity to enhance yield and purity.
Applications in Anhydrous MgCl₂ Production
A notable application of MgNH₄Cl₃ lies in its thermal decomposition to produce anhydrous magnesium chloride, a critical precursor in magnesium metal extraction. Heating the double salt above 300°C drives off NH₄Cl and water, yielding pure MgCl₂ :
This method circumvents challenges associated with the hygroscopic nature of MgCl₂, offering a reliable route to anhydrous forms.
Physical and Chemical Properties
Thermodynamic and Solubility Data
Ammonium dichloromagnesium exhibits high solubility in water, dissolving in approximately six parts water at room temperature . Its deliquescent nature necessitates storage in airtight containers to prevent moisture absorption. Thermodynamic studies of related magnesium-ammonia systems reveal enthalpy changes during ammonia absorption/desorption, with activation energies for rotational diffusion of NH₃ ligands ranging from 0.002 to 0.12 eV .
Table 1: Key Physical Properties of MgNH₄Cl₃
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 148.70 g/mol | |
| Solubility in Water | 1:6 (w/w) | |
| Crystal System | Hexagonal (hydrated form) | |
| Deliquescence | Highly deliquescent |
Reactivity and Stability
The compound’s stability is influenced by temperature and humidity. Decomposition occurs upon heating, releasing NH₄Cl and leaving MgCl₂ residues. In aqueous solutions, MgNH₄Cl₃ dissociates into Mg²⁺, NH₄⁺, and Cl⁻ ions, participating in ion-exchange reactions.
Applications in Industry and Research
Catalysis and Chemical Synthesis
The compound serves as a precursor in preparing magnesia mixtures, which are utilized as pH regulators and catalysts in organic reactions. Additionally, its role in synthesizing anhydrous MgCl₂ supports magnesium production via electrolysis, a critical process in aerospace and automotive industries .
Research Findings and Recent Advances
Ammonia Absorption Kinetics
Studies on MgCl₂-NH₃ systems, closely related to MgNH₄Cl₃, reveal that ammonia absorption increases surface area from 2.60 to 73.3 m²/g and creates mesopores, enhancing reactivity . Cyclic experiments demonstrate sustained performance over 15 cycles, with no significant degradation in energy density .
Computational Insights
DFT simulations of Mg(NH₃)₆Cl₂ predict rotational dynamics of NH₃ ligands, corroborated by quasielastic neutron scattering (QENS) data . These findings suggest that ammonia desorption in MgNH₄Cl₃-derived systems is diffusion-limited, with activation energies aligning closely with experimental enthalpies .
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